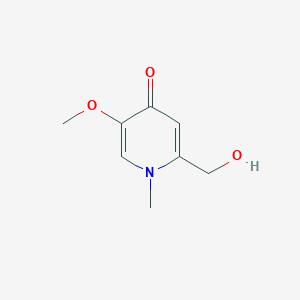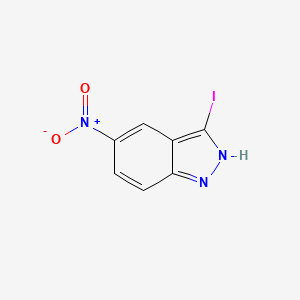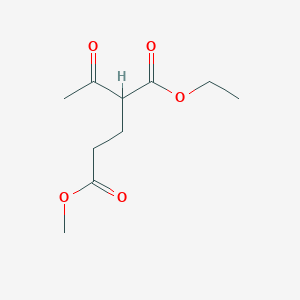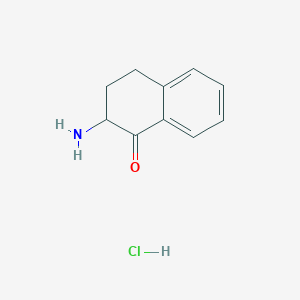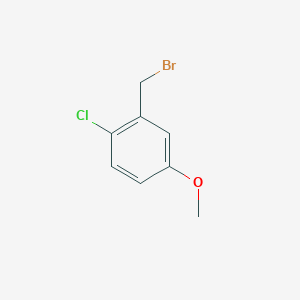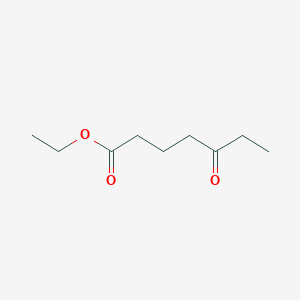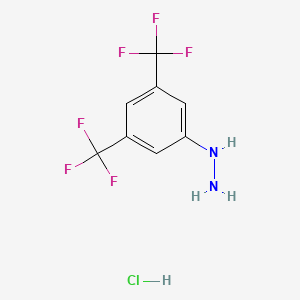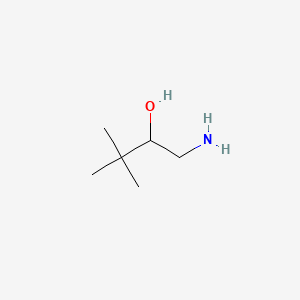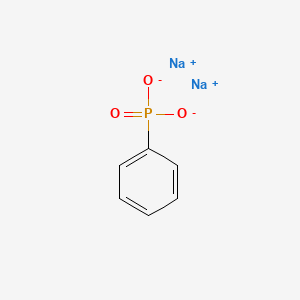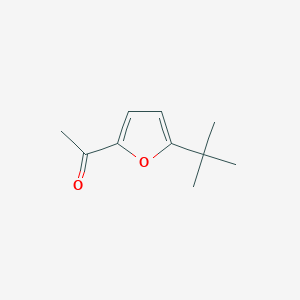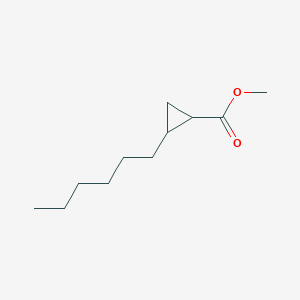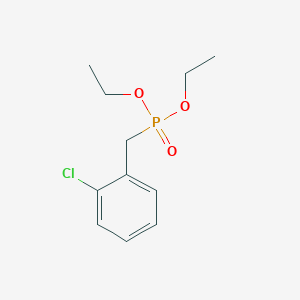![molecular formula C7H9N3O B1338610 5,6,7,8-四氢吡啶并[4,3-c]哒嗪-3(2H)-酮 CAS No. 39716-50-2](/img/structure/B1338610.png)
5,6,7,8-四氢吡啶并[4,3-c]哒嗪-3(2H)-酮
描述
“5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” is a chemical compound with a molecular weight of 187.63 . The IUPAC name for this compound is 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-ol hydrochloride .
Molecular Structure Analysis
The InChI code for “5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” is 1S/C7H9N3O.ClH/c11-7-3-5-4-8-2-1-6(5)9-10-7;/h3,8H,1-2,4H2,(H,10,11);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” has a molecular weight of 187.63 . It’s a hydrochloride salt . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.科学研究应用
- Summary of the Application : This compound and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
- Methods of Application : The synthetic methodologies of pyrido [4,3-d]pyrimidines involve using this compound as a starting material. The different synthetic routes have been grouped according to the way the pyrido [4,3-d]pyrimidine moiety has been created .
- Results or Outcomes : The review provides a study on the structure features, reactions, and synthetic methodologies of pyrido [4,3-d]pyrimidines .
- Summary of the Application : The compound is part of a series of antagonists based on 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold (THPP series), where the compound PK-THPP exhibits the highest inhibitory effect on TASK-3 .
- Methods of Application : The binding of the antagonist is influenced by the fenestrations state of TASK-3 channels and occurs when they are open .
- Results or Outcomes : The marked difference in the potency of THPP series compounds such as 20b, 21, 22, and 23 (PK-THPP) respect to compounds such as 17b, inhibiting TASK-3 channels in the micromolar range is due to the presence of a hydrogen bond acceptor group that can establish interactions with the threonines of the selectivity filter .
- Summary of the Application : A series of novel tetrahydropyrido[3,4-d]pyrimidines as HPK1 inhibitors for treating cancer, inflammatory, and autoimmune diseases .
- Methods of Application : The application discloses compounds, their preparation, use, and pharmaceutical composition, and treatment .
- Results or Outcomes : The application describes the structure and activity analysis of these inhibitors .
Chemistry of Bicyclic 6-6 Systems
TASK-3 Channel Antagonists
HPK1 Inhibitors
- Voltage Sensitive Fluorescent Dye Approach
- Summary of the Application : The compound is part of a series of derivatives based on 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold (THPP series), where the compound PK-THPP exhibits the highest inhibitory effect on TASK-3 using a voltage sensitive fluorescent dye approach (FLIPR assay) and an IonWorks Quattro electrophysiology assay .
- Methods of Application : The binding of the antagonist is influenced by the fenestrations state of TASK-3 channels and occurs when they are open .
- Results or Outcomes : The marked difference in the potency of THPP series compounds such as 20b, 21, 22, and 23 (PK-THPP) respect to compounds such as 17b, inhibiting TASK-3 channels in the micromolar range is due to the presence of a hydrogen bond acceptor group that can establish interactions with the threonines of the selectivity filter .
- Voltage Sensitive Fluorescent Dye Approach
- Summary of the Application : The compound is part of a series of derivatives based on 5,6,7,8-tetrahydropyrido [4,3-d] pyrimidine scaffold (THPP series), where the compound PK-THPP exhibits the highest inhibitory effect on TASK-3 using a voltage sensitive fluorescent dye approach (FLIPR assay) and an IonWorks Quattro electrophysiology assay .
- Methods of Application : The binding of the antagonist is influenced by the fenestrations state of TASK-3 channels and occurs when they are open .
- Results or Outcomes : The marked difference in the potency of THPP series compounds such as 20b, 21, 22 and 23 (PK-THPP) respect to compounds such as 17b, inhibiting TASK-3 channels in the micromolar range is due to the presence of a hydrogen bond acceptor group that can establish interactions with the threonines of the selectivity filter .
属性
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-3-5-4-8-2-1-6(5)9-10-7/h3,8H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIDPTXDTHOYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)NN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



